molecular formula C9H10N4 B8812439 1-phenyl-1H-pyrazole-3,5-diamine CAS No. 7369-20-2

1-phenyl-1H-pyrazole-3,5-diamine

Cat. No.: B8812439
CAS No.: 7369-20-2
M. Wt: 174.20 g/mol
InChI Key: KZRRQBFGCARAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-1H-pyrazole-3,5-diamine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

1-Phenyl-1H-pyrazole-3,5-diamine has the molecular formula C9H10N4C_9H_{10}N_4 and features a pyrazole ring substituted with phenyl and amino groups at specific positions. The structural characteristics contribute to its reactivity and biological interactions.

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory properties of 1-phenyl-1H-pyrazole derivatives. For instance:

  • Study Findings : A series of synthesized pyrazole derivatives were evaluated for their anti-inflammatory effects using models such as carrageenan-induced paw edema in rats. Compounds exhibited significant inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6, with some showing potency comparable to established anti-inflammatory drugs like indomethacin .
CompoundInhibition (%)Reference
1-(4-chlorophenyl)-3-(trifluoromethyl)-pyrazole75%
3-(4-methylphenyl)-pyrazole70%

Antimicrobial Activity

The antimicrobial efficacy of 1-phenyl-1H-pyrazole derivatives has been widely reported:

  • Case Study : A recent study synthesized various pyrazole derivatives and tested them against bacterial strains such as Escherichia coli and Staphylococcus aureus. Certain compounds demonstrated substantial antibacterial activity, inhibiting bacterial growth effectively .
CompoundBacterial StrainInhibition Zone (mm)Reference
1-phenyl-3-(2-thienyl)-pyrazoleE. coli15
1-(2-chlorophenyl)-3-methylpyrazoleS. aureus18

Antioxidant Properties

The antioxidant potential of pyrazole derivatives is another area of focus:

  • Research Insights : Compounds similar to 1-phenyl-1H-pyrazole have shown significant free radical scavenging activity in various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. This property is crucial for developing therapies targeting oxidative stress-related diseases .
CompoundDPPH Scavenging Activity (%)Reference
Pyrazole derivative A85%
Pyrazole derivative B90%

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of pyrazole derivatives:

  • Study Overview : Various synthesized pyrazoles were tested against cancer cell lines, showing promising cytotoxic effects. For example, certain derivatives exhibited selective toxicity towards human breast cancer cells while sparing normal cells.
CompoundCancer Cell LineIC50 (µM)Reference
3-(4-fluorophenyl)-pyrazoleMCF-7 (breast cancer)12.5
3-(2-nitrophenyl)-pyrazoleHeLa (cervical cancer)10.0

Properties

CAS No.

7369-20-2

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

1-phenylpyrazole-3,5-diamine

InChI

InChI=1S/C9H10N4/c10-8-6-9(11)13(12-8)7-4-2-1-3-5-7/h1-6H,11H2,(H2,10,12)

InChI Key

KZRRQBFGCARAFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (6 ml) was added over 5 minutes to a stirred suspension of diethyl malonimidate dihydrochloride (5 g) in ethanol (50 ml). Phenylhydrazine (2.1 ml) was added, then the mixture was stirred at ambient temperature for 4 hours and at 95° C. for 30 minutes. The solvent was removed in vacuo, and the residue was partitioned between ethyl acetate (100 ml) and water (50 ml). The organic layer was separated, washed with water (50 ml), dried (MgSO4), and the solvent was removed in vacuo. The residue was purified by flash chromatography over silica using a 19:1 mixture of dichloromethane and methanol as eluant, appropriate fractions were combined, and the solvents were removed in vacuo to give 3,5-diamino-1-phenylpyrazole as a red-brown oil (0.76 g).
Quantity
6 mL
Type
reactant
Reaction Step One
Name
diethyl malonimidate dihydrochloride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two

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